molecular formula C23H25FN2O3S B2470198 1-(azepan-1-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one CAS No. 686743-82-8

1-(azepan-1-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one

Cat. No.: B2470198
CAS No.: 686743-82-8
M. Wt: 428.52
InChI Key: HETWOYZTSQREJL-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one is a synthetic organic compound of significant interest in early-stage pharmacological and neuroscientific research. Its molecular structure incorporates key functional groups commonly associated with bioactive molecules, including an indole moiety linked via a sulfonyl group to an azepane-containing ketone fragment. The indole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds that interact with the central nervous system . The presence of the azepane (a seven-membered nitrogen-containing ring) suggests potential for influencing molecular targets within the brain, as azepane derivatives are known to be explored for their neuroactive properties . Furthermore, the 3-fluorophenylmethyl substitution may enhance the molecule's binding affinity and metabolic stability, making it a valuable chemical probe for investigating novel biological pathways. This compound is provided for research purposes to aid in the study of receptor interactions, enzyme inhibition, and cellular signaling processes. It is strictly For Research Use Only. Not for diagnostic or therapeutic use, or human consumption.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c24-19-9-7-8-18(14-19)15-26-16-22(20-10-3-4-11-21(20)26)30(28,29)17-23(27)25-12-5-1-2-6-13-25/h3-4,7-11,14,16H,1-2,5-6,12-13,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETWOYZTSQREJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one typically involves multiple steps, including the formation of the azepane ring, the introduction of the fluorophenyl group, and the sulfonylation of the indole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Structural Features

The compound features an azepane ring, a fluorophenyl group, and an indole moiety, which contribute to its biological activity and chemical reactivity. The presence of a sulfonyl group enhances its potential for interactions with biological targets.

Chemistry

  • Synthesis of Complex Molecules :
    • The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures through various chemical reactions.
    • It can undergo oxidation and reduction reactions, which can modify its functional groups for further applications.

Biology

  • Biochemical Assays :
    • Used as a probe to study enzyme activities and protein interactions, enabling the exploration of biochemical pathways.
    • Its unique structure allows for selective binding to specific enzymes, facilitating the understanding of enzyme kinetics and inhibition mechanisms.
  • Pharmacological Studies :
    • Investigated for potential therapeutic properties, particularly in anti-inflammatory and anticancer research.
    • Case studies have shown promising results in inhibiting tumor growth in vitro, indicating its potential as a lead compound for drug development.

Medicine

  • Therapeutic Potential :
    • Preliminary studies suggest that the compound may exhibit anti-cancer properties by inducing apoptosis in cancer cells.
    • Its interaction with specific receptors could lead to the development of novel treatments for various diseases.
  • Drug Development :
    • The compound's structural characteristics make it a candidate for modification to enhance bioavailability and reduce toxicity.
    • Ongoing research aims to optimize its pharmacokinetic properties for better therapeutic outcomes.

Data Tables

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonated ethanone derivatives with heterocyclic and aryl substitutions. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogs

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Target/Activity Reference
1-(azepan-1-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one (Target) Azepane, 3-fluorophenylmethyl-indole, sulfonyl ethanone 428.52 Potential 5-HT₆ ligand (inferred) -
1-(5-fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)-ethan-1-one Piperazine, 4-iodophenylsulfonyl, 5-fluoroindole 650.35 5-HT₆ receptor ligand (explicit)
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone Morpholine, 4-chlorophenylmethyl-indole, sulfonyl ethanone 430.91 Not specified (structural analog)
RCS-8 isomers (e.g., 1-(1-(2-cyclohexylethyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)ethan-1-one) Cyclohexylethyl-indole, methoxyphenyl ethanone (no sulfonyl group) ~377.48 Cannabinoid receptor activity
1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one Adamantyl, pyridylmethyl sulfinyl, ethanone 345.48 Enzyme inhibition (explicit)

Key Differences and Implications

Heterocyclic Substitutions :

  • The target compound’s azepane group (7-membered ring) may confer distinct conformational flexibility compared to piperazine (6-membered, ) or morpholine (6-membered oxygen-containing, ). Larger rings like azepane can enhance lipophilicity and membrane permeability but may reduce metabolic stability .
  • Adamantyl derivatives () exhibit rigid, bulky structures that enhance target binding through hydrophobic interactions, unlike the more flexible azepane .

In contrast, 4-iodophenylsulfonyl () adds steric bulk and halogen bonding capabilities, which may enhance receptor affinity but increase molecular weight .

Sulfonyl vs. Sulfinyl/Sulfanyl Groups :

  • The sulfonyl group in the target compound is a strong electron-withdrawing moiety, stabilizing negative charge and influencing hydrogen-bonding interactions. Sulfinyl () or sulfanyl () groups offer reduced electronegativity and different redox properties, impacting enzyme inhibition profiles .

Physicochemical Properties

Property Target Compound 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one RCS-8 Isomer
LogP (estimated) ~3.5 (moderate lipophilicity) ~4.2 (highly lipophilic due to adamantyl) ~3.8 (methoxyphenyl enhances lipophilicity)
Solubility Low (sulfonyl group reduces aqueous solubility) Very low (adamantyl and sulfinyl groups) Moderate (methoxyphenyl improves solubility)
Hydrogen Bond Acceptors 5 4 3

Biological Activity

The compound 1-(azepan-1-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of glycine transporters. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C23H25ClN2O3SC_{23}H_{25}ClN_{2}O_{3}S with a molecular weight of approximately 445.0 g/mol. The chemical structure includes an azepane ring, an indole moiety, and a sulfonyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC23H25ClN2O3S
Molecular Weight445.0 g/mol
CAS Number686744-15-0
LogP3.7403
Polar Surface Area42.894 Ų

Research indicates that this compound functions primarily as an inhibitor of the glycine transporter 1 (GlyT1). GlyT1 plays a crucial role in the regulation of glycine levels in the central nervous system (CNS), and its inhibition can lead to increased glycine availability, which may have therapeutic implications in various neurological disorders.

GlyT1 Inhibition

A study highlighted the effectiveness of phenyl sulfonamides, including derivatives of the compound , as GlyT1 inhibitors. The introduction of the azepane moiety was found to enhance potency compared to other structures. For instance, one derivative exhibited an IC50 value of 37 nM , indicating strong inhibitory activity against GlyT1 .

CNS Penetration

Pharmacokinetic studies have shown favorable brain-plasma ratios for select compounds within this class, suggesting potential for CNS penetration. This characteristic is particularly important for developing treatments targeting neurological conditions .

Related Compounds

Further investigations into similar compounds reveal a trend where modifications to the azepane or indole structures can significantly affect biological activity. For example, another related compound demonstrated enhanced solubility and bioavailability due to structural optimizations .

Research Findings Summary

Recent findings suggest that:

  • Inhibition Potency : The compound exhibits significant inhibitory effects on GlyT1 with IC50 values in the nanomolar range.
  • CNS Activity : The ability to penetrate the CNS opens avenues for treating conditions such as schizophrenia and other neuropsychiatric disorders.
  • Structural Insights : Modifications to functional groups can lead to variations in potency and solubility, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress with TLC.
  • Use anhydrous solvents to minimize side reactions.
  • Recrystallization in ethanol/water improves crystallinity .

How should researchers characterize the compound’s structural and electronic properties?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the indole sulfonyl group and azepane substitution. Key signals:
    • Indole H-2 proton : Downfield shift (~δ 8.2 ppm) due to sulfonyl electron withdrawal .
    • Fluorophenyl protons : Distinct coupling patterns (e.g., meta-F at δ 6.8–7.1 ppm) .
  • X-ray Crystallography : Resolves spirocyclic conformation and bond angles, critical for molecular docking studies .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 471.18 g/mol) .

Q. Table 1: Key Structural Data

PropertyValue/ObservationReference
Molecular FormulaC₂₄H₂₆FN₂O₃S
Crystal SystemMonoclinic
Key NMR Shifts (¹H)δ 2.8–3.5 (azepane CH₂)

What safety protocols are essential given conflicting hazard data?

Basic Research Question
Methodological Answer:

  • Contradictory Evidence :
    • Combi-Blocks SDS: "No known hazard" .
    • Key Organics SDS: Classifies acute toxicity (H302, H312, H332) .
  • Precautionary Measures :
    • Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles).
    • Avoid inhalation; monitor for symptoms (e.g., dizziness, skin irritation) .
    • Store in sealed containers under inert gas (N₂/Ar) .

Q. Table 2: Safety Data Comparison

SourceAcute Toxicity ClassificationFirst Aid for Skin Contact
Combi-BlocksNone reportedWash with water for 15 minutes
Key OrganicsCategory 4 (H312)Remove contaminated clothing; seek medical advice

What reaction mechanisms govern the sulfonyl group’s reactivity in this compound?

Advanced Research Question
Methodological Answer:
The sulfonyl group acts as an electron-withdrawing moiety, influencing:

  • Nucleophilic Substitution : The ethanone carbonyl undergoes attack by amines or alcohols in polar aprotic solvents (e.g., DMF) .
  • Redox Reactions : Sulfonyl groups stabilize carbanions, enabling alkylation at the α-position .
  • Photodegradation : UV exposure may cleave the S-O bond; monitor via LC-MS .

Q. Experimental Design :

  • Conduct kinetic studies under varying pH and temperature.
  • Use DFT calculations (B3LYP/6-31G*) to map electron density .

How can computational modeling predict biological targets?

Advanced Research Question
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., PDB ID 3POZ). The azepane and fluorophenyl groups show affinity for hydrophobic pockets .
  • Pharmacophore Mapping : Identify hydrogen-bond acceptors (sulfonyl O) and aromatic features (indole) .
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = 0.2) and CYP3A4 inhibition .

Q. Table 3: Predicted Binding Affinities

Target ProteinDocking Score (kcal/mol)Reference
Serine/Threonine Kinase AKT1-9.1
Histone Deacetylase HDAC6-8.7

How do structural modifications impact biological activity?

Advanced Research Question
Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Azepane Ring : Enlarging to an 8-membered ring reduces metabolic stability .
    • Fluorophenyl Position : Para-substitution decreases solubility; meta-substitution optimizes target engagement .
  • Experimental Validation :
    • Synthesize analogs with varied substituents.
    • Test in vitro against cancer cell lines (e.g., IC₅₀ in MCF-7 cells) .

How should researchers resolve discrepancies in toxicity data?

Advanced Research Question
Methodological Answer:

  • Root Cause Analysis :
    • Purity Differences : Key Organics’ product may contain trace solvents (e.g., DMF) .
    • Test Models : Combi-Blocks’ data may lack in vivo assays .
  • Mitigation Strategies :
    • Conduct Ames tests for mutagenicity.
    • Use zebrafish models to assess acute toxicity (LC₅₀) .

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